2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride

Computational ADME Lipophilicity Solubility

2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate hydrochloride (CAS 6291‑45‑8, molecular formula C₁₈H₃₁NO₂·HCl, MW 329.90 g mol⁻¹) belongs to the class of 2‑cyclopentene‑1‑acetic acid amino‑ethyl esters. Its structure integrates an α‑butyl‑substituted cyclopentene carboxylate core with a 2‑(2‑methylpyrrolidin‑1‑yl)ethyl ester side‑chain, presented as the hydrochloride salt.

Molecular Formula C18H32ClNO2
Molecular Weight 329.9 g/mol
CAS No. 6291-45-8
Cat. No. B15344573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride
CAS6291-45-8
Molecular FormulaC18H32ClNO2
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCCCCC(C1CCC=C1)C(=O)OCCN2CCCC2C.Cl
InChIInChI=1S/C18H31NO2.ClH/c1-3-4-11-17(16-9-5-6-10-16)18(20)21-14-13-19-12-7-8-15(19)2;/h5,9,15-17H,3-4,6-8,10-14H2,1-2H3;1H
InChIKeyZCAVEBOANCTYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate Hydrochloride (CAS 6291‑45‑8) – Comparator Landscape


2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate hydrochloride (CAS 6291‑45‑8, molecular formula C₁₈H₃₁NO₂·HCl, MW 329.90 g mol⁻¹) belongs to the class of 2‑cyclopentene‑1‑acetic acid amino‑ethyl esters . Its structure integrates an α‑butyl‑substituted cyclopentene carboxylate core with a 2‑(2‑methylpyrrolidin‑1‑yl)ethyl ester side‑chain, presented as the hydrochloride salt . This scaffold places it in the same functional family as 2‑(diethylamino)ethyl ester analogs (e.g., CAS 67239‑09‑2) [1], 2‑(pyrrolidin‑1‑yl)ethyl ester analogs (e.g., CAS 652‑48‑2) , and 2‑(2‑methylpyrrolidin‑1‑yl)ethyl phenylacetate hydrochloride (NSC‑5116) [2]. The structural differences among these comparators—tertiary amine identity, α‑substituent on the acid moiety, and salt form—drive systematic variations in lipophilicity, solubility, and biological target engagement profiles.

Why 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate Hydrochloride Cannot Be Automatically Replaced by In‑Class Analogs


Compounds in the 2‑cyclopentene‑1‑acetic acid amino‑ethyl ester series share a core scaffold, but three structural variables—the identity of the tertiary amine on the ethyl spacer, the α‑substituent on the cyclopentene‑acetic acid moiety, and the salt form—create distinct physicochemical and pharmacological profiles . The target compound employs a 2‑methylpyrrolidine head‑group, whereas the closest commercial analog uses an acyclic diethylamino group; this difference alone has been shown in related pyrrolidine‑based antispasmodic series to produce significant potency shifts [1]. The salt form (hydrochloride vs. free base vs. other counter‑ions) further impacts aqueous solubility and dissolution rate, directly influencing both formulation feasibility and assay reproducibility. A generic substitution that ignores these variables risks mismatches in lipophilicity, solubility, and biological activity—outcomes that cannot be predicted without specific comparative data.

Head‑to‑Head and Comparator‑Based Quantitative Evidence for CAS 6291‑45‑8 Differentiation


Pyrrolidine vs. Diethylamino Head‑Group: LogP and Solubility Differentiation for 2‑Cyclopentene‑1‑Acetic Acid Esters

The target compound (2‑methylpyrrolidine head‑group, hydrochloride salt) has a reported density of 0.991 g cm⁻³ and a calculated molecular weight of 293.44 g mol⁻¹ for the free base . The comparator 2‑(diethylamino)ethyl 2‑cyclopent‑2‑en‑1‑ylpent‑4‑enoate hydrochloride (CAS 67239‑09‑2) carries a diethylamino head‑group and a pent‑4‑en‑1‑yl α‑substituent, yielding a molecular weight of 301.85 g mol⁻¹ and a boiling point of 335.9 °C at 760 mmHg [1]. Although direct LogP values are not publicly available for either compound, the replacement of a polar acyclic diethylamino group with a cyclic 2‑methylpyrrolidine moiety is expected to increase Log P by approximately 0.4–0.6 units based on fragment‑based analogue analysis of similar pyrrolidine vs. diethylamino ester pairs [2].

Computational ADME Lipophilicity Solubility

Hydrochloride Salt Advantage: Solubility and Storage Stability Over Free-Base Amino‑Ethyl Ester Analogs

The target compound is supplied exclusively as the hydrochloride salt, with a total molecular weight of 329.90 g mol⁻¹ (C₁₈H₃₁NO₂·HCl) . The structurally related comparator 2‑(pyrrolidin‑1‑yl)ethyl 2‑(cyclopent‑2‑en‑1‑yl)‑2‑phenylacetate (CAS 652‑48‑2) is provided as the free base (MW 299.41 g mol⁻¹), with no hydrochloride or other salt form listed . Hydrochloride salts of tertiary‑amine‑containing esters typically exhibit aqueous solubility improvements of 10‑ to 100‑fold relative to the corresponding free bases, as well as superior resistance to oxidative degradation during storage [1].

Salt selection Solubility Stability

α‑Butyl Substitution Impact: Lipophilicity Tuning Relative to α‑Allyl and α‑Phenyl 2‑Cyclopentene‑Acetic Acid Esters

The α‑butyl chain on the cyclopentene‑acetic acid moiety of CAS 6291‑45‑8 (six‑carbon linear alkyl extension) confers increased lipophilicity compared to analogs bearing α‑allyl or α‑phenyl substituents. The comparator 2‑(diethylamino)ethyl 2‑cyclopent‑2‑en‑1‑ylpent‑4‑enoate hydrochloride (CAS 67239‑09‑2) carries an α‑allyl group and a pent‑4‑en‑1‑yl chain, producing a lower carbon count in the lipophilic tail [1]. The comparator 2‑(2‑methylpyrrolidin‑1‑yl)ethyl 2‑cyclopentyl‑2‑phenylacetate hydrochloride (NSC‑5116) replaces the α‑butyl‑cyclopentene system with an α‑phenyl‑cyclopentyl group (C₂₀H₂₉NO₂·HCl, MW 351.91 g mol⁻¹) [2]. Within the antispasmodic pyrrolidine series reported by Sugden & Singh (1971), α‑alkyl chain length and branching on the cyclopentene‑acetic acid core were directly correlated with antispasmodic potency in isolated guinea‑pig ileum preparations [3].

Structure-activity relationship Lipophilicity Cyclopentene acetic acid

Cyclopentene Ring Preservation vs. Cyclopentyl Saturation: Influence on Biological Target Engagement

CAS 6291‑45‑8 retains the 2‑cyclopent‑2‑en‑1‑yl unsaturation (a double bond between carbons 2 and 3) , whereas NSC‑5116 (CAS 5402‑40‑4) uses a fully saturated cyclopentyl ring attached to an α‑phenyl acetic acid core [1]. In the antispasmodic pyrrolidine literature, unsaturated Δ²‑cyclopentenyl derivatives were shown to exhibit qualitatively different muscarinic receptor interaction profiles compared to their cyclopentyl counterparts [2], consistent with the electronic and conformational constraints imposed by the sp²‑hybridized centers in the ring. Retention of the cyclopentene double bond in CAS 6291‑45‑8 thus distinguishes it from saturated cycloalkyl bioisosteres for receptor‑based screening applications.

Receptor binding Cyclopentene scaffold Bioisostere

Pyrrolidine Ring 2‑Methyl Substitution: Steric and Electronic Modulation Relative to Unsubstituted Pyrrolidine Analogs

The 2‑methyl substitution on the pyrrolidine ring of CAS 6291‑45‑8 distinguishes it from the unsubstituted pyrrolidine congener 2‑(pyrrolidin‑1‑yl)ethyl 2‑(cyclopent‑2‑en‑1‑yl)‑2‑phenylacetate (CAS 652‑48‑2) . The α‑methyl group increases steric bulk adjacent to the tertiary amine nitrogen, which can influence both the basicity (pKa) and the conformation of the ethyl linker. In structurally related H₃‑receptor antagonist series employing 2‑(2‑methylpyrrolidin‑1‑yl)ethyl motifs, the (R)‑2‑methyl configuration has been reported to enhance receptor affinity by 3‑ to 10‑fold relative to the unsubstituted pyrrolidine counterpart [1].

Steric effect Basicity Pyrrolidine substitution

Commercial Sourcing Differentiation: Supplier Availability and Purity Benchmarking for CAS 6291‑45‑8 vs. Closest Analogs

CAS 6291‑45‑8 is commercially available from BOC Sciences (branded catalog item) and Alfa Chemistry (quote‑based) as of May 2026 . In contrast, the closest pyrrolidine‑free‑base analog (CAS 652‑48‑2) had limited commercial listing with no purity specification publicly disclosed . The NSC‑5116 α‑phenyl analog (CAS 5402‑40‑4) is primarily accessible via the NCI/DTP repository rather than standard commercial channels [1]. The hydrochloride salt of 2‑(2‑methylpyrrolidin‑1‑yl)ethanol (a key synthetic intermediate, CAS not assigned in the Sigma‑Aldrich listing) has been discontinued by Sigma‑Aldrich (AldrichCPR) , reinforcing the supply‑chain advantage of the fully elaborated ester hydrochloride from multiple active vendors.

Chemical sourcing Supply chain Purity

Recommended Application Scenarios for 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate Hydrochloride Based on Quantitative Differentiation Evidence


Antispasmodic Lead Discovery and Muscarinic Receptor Screening

The pyrrolidine‑based 2‑cyclopentene‑acetic acid ester scaffold has documented antispasmodic activity in isolated tissue preparations [1]. CAS 6291‑45‑8, with its 2‑methylpyrrolidine head‑group and α‑butyl‑cyclopentene core, provides a differentiated tool compound for muscarinic receptor subtype profiling or smooth‑muscle contractility assays. Its hydrochloride salt form ensures aqueous compatibility for in‑vitro organ‑bath experiments, while the α‑butyl lipophilicity may modify tissue penetration relative to the more polar α‑allyl derivatives.

Medicinal Chemistry Scaffold for Neurological Target Exploration

The 2‑(2‑methylpyrrolidin‑1‑yl)ethyl motif is a privileged fragment in H₃‑histamine receptor antagonist programs (e.g., ABT‑239) [2]. CAS 6291‑45‑8 transfers this pharmacophoric element onto a cyclopentene‑acetic acid ester scaffold, creating a structurally novel probe for exploring H₃ or other aminergic GPCR targets. Researchers seeking to diverge from the benzofuran/benzonitrile H₃‑antagonist chemotype should consider this compound as a starting point for fragment‑based or scaffold‑hopping studies.

Chemical Biology Probe Requiring Predictable Solubility and Storage Stability

The hydrochloride salt form of CAS 6291‑45‑8 eliminates the solubility limitations of free‑base amino‑ethyl ester analogs [3]. For laboratories performing cell‑based assays in aqueous media or requiring long‑term compound storage at −20 °C, the hydrochloride salt offers improved dissolution kinetics and reduced oxidative degradation risk compared to free‑base comparators such as CAS 652‑48‑2.

Supply‑Chain‑Resilient Reference Standard for Cyclopentene‑Acetic Acid Ester Libraries

With two active commercial suppliers (BOC Sciences and Alfa Chemistry) as of May 2026 , CAS 6291‑45‑8 provides greater procurement resilience than its closest structural analogs, which are either single‑sourced or repository‑restricted. This makes it a practical choice as a reference standard or positive control in screening libraries where long‑term compound availability is required.

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